molecular formula C5H5ClN2 B031603 3-Amino-2-chloropyridine CAS No. 6298-19-7

3-Amino-2-chloropyridine

Cat. No.: B031603
CAS No.: 6298-19-7
M. Wt: 128.56 g/mol
InChI Key: MEQBJJUWDCYIAB-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry

3-Amino-2-chloropyridine serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential in treating conditions such as cancer and bacterial infections. For instance, it plays a role in the development of kinase inhibitors, which are crucial for targeted cancer therapies .

Agricultural Chemicals

The compound is also utilized in the formulation of agrochemicals, including herbicides and fungicides. Its chlorinated structure contributes to the efficacy of these compounds by enhancing their stability and bioactivity .

Chemical Reactions

This compound is involved in several significant chemical reactions, notably the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal for synthesizing heteroaryl compounds, which are essential in both pharmaceuticals and materials science .

Dyes and Pigments

In addition to its applications in medicine and agriculture, this compound is used in the production of dyes and pigments. Its ability to enhance color stability makes it valuable in various industrial applications .

Case Study 1: Synthesis of Kinase Inhibitors

Recent studies have demonstrated that derivatives of this compound exhibit promising activity as protein kinase inhibitors. These compounds have shown effectiveness against specific cancer cell lines, highlighting their therapeutic potential .

Case Study 2: Agricultural Applications

Research has indicated that formulations containing this compound derivatives exhibit improved efficacy against common agricultural pests. Trials have shown a significant reduction in pest populations when treated with these compounds compared to standard treatments .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistryIntermediate for drug synthesis, especially kinase inhibitorsTargeted therapy potential
Agricultural ChemicalsComponent of herbicides and fungicidesEnhanced stability and bioactivity
Chemical ReactionsParticipates in Suzuki-Miyaura cross-coupling reactionsEssential for heteroaryl compound synthesis
Dyes and PigmentsUsed in dye production for improved color stabilityVersatile industrial applications

Biological Activity

3-Amino-2-chloropyridine (CAS No. 6298-19-7) is a heterocyclic compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.

  • Molecular Formula : C5_5H5_5ClN2_2
  • Molecular Weight : 128.56 g/mol
  • IUPAC Name : 2-chloropyridin-3-amine
  • Solubility : Soluble in methanol and water (30 g/L)

Synthesis

This compound is synthesized through various methods, including the Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. It serves as a key intermediate in the synthesis of several pharmaceutical agents, including anticonvulsants and other bioactive compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives based on this compound. For instance, a derivative known as 6-amino-2-pyridone-3,5-dicarbonitrile exhibited significant cytotoxicity against various cancer cell lines, including glioblastoma, breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HEPG2) cell lines. The effective concentration (EC50_{50}) for this compound was determined to be approximately 15 μM against glioblastoma cells .

CompoundCancer Cell LineEC50_{50} (μM)
6-amino-2-pyridone-3,5-dicarbonitrileGlioblastoma15
6-amino-2-pyridone-3,5-dicarbonitrileBreast Cancer (MDA-MB-231)Not specified
6-amino-2-pyridone-3,5-dicarbonitrileLung Cancer (A549)Not specified
6-amino-2-pyridone-3,5-dicarbonitrileLiver Cancer (HEPG2)Not specified

These findings suggest that the introduction of chlorine at specific positions on the pyridine ring can enhance the cytotoxic effects of the compound .

Anticonvulsant Activity

This compound is also recognized for its role as an intermediate in the synthesis of anticonvulsant medications. It has been utilized in creating aryl isoindolinediones, which are crucial for developing drugs targeting epilepsy and other neurological disorders . The compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects.

Case Studies and Research Findings

  • Study on Cytotoxicity : A study evaluated a library of derivatives from this compound for their cytotoxic effects against glioma cells. The research established that certain modifications to the compound's structure significantly improved its anticancer activity. The most effective derivative showed an EC50_{50} value indicating potent activity against multiple cancer types .
  • Anticonvulsant Development : Research into the synthesis of anticonvulsants using this compound demonstrated its effectiveness as a precursor for developing new therapeutic agents. The compound's structural features allow it to interact favorably with biological targets involved in seizure pathways .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3-amino-2-chloropyridine, and how can UV-Vis spectra guide reaction optimization?

UV-Vis spectroscopy is critical for identifying optimal wavelengths for photochemical reactions. For this compound, UV analysis in ethanol revealed a maximum absorption at 311 nm, which informs laser selection (e.g., Nd-YAG at 355 nm) for efficient sensitization in photocyclization reactions. Solvent choice and energy input are adjusted based on absorbance profiles to maximize reaction yields .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is used to resolve intramolecular interactions (e.g., N—H⋯Cl hydrogen bonds) and Cl⋯Cl contacts. SHELX software (SHELXL for refinement, SHELXS/D for structure solution) is essential for processing diffraction data, with hydrogen atoms placed geometrically and refined using a riding model. Ethanol and dichloromethane are common solvents for crystal growth .

Q. What synthetic routes are effective for preparing this compound, and how do solvents influence outcomes?

Common methods include laser-induced photocyclization with phenyl isothiocyanate. Solvent optimization (e.g., ethanol vs. solvent-free conditions) significantly impacts reaction efficiency. Ethanol enhances molecular interactions critical for cyclization, while solvent-free methods reduce side reactions .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties of this compound derivatives?

Hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections yield accurate thermochemical data. For example, DFT calculations on derivatives like this compound:benzilic acid adducts reveal nonlinear optical properties by analyzing frontier molecular orbitals and hyperpolarizability .

Q. What methodologies elucidate photocatalytic degradation pathways of this compound in environmental systems?

TiO₂-mediated photocatalysis under UV light is effective. Advanced oxidation processes (AOPs) leverage hydroxyl radicals to cleave the pyridine ring, with degradation monitored via LC-MS. Kinetic studies show pseudo-first-order behavior, and intermediates are identified using computational modeling .

Q. How do hydrogen bonding and Cl⋯Cl interactions influence crystal engineering of this compound?

Graph set analysis (e.g., Etter’s formalism) classifies N—H⋯Cl hydrogen bonds as S(6) motifs, while Cl⋯Cl interactions (3.3 Å) contribute to layered packing. These interactions are modeled using Hirshfeld surface analysis and validated via Cambridge Structural Database (CSD) comparisons .

Q. What computational tools analyze hydrogen bonding in this compound cocrystals?

Natural Bond Orbital (NBO) analysis quantifies charge transfer in hydrogen bonds, while Quantum Theory of Atoms in Molecules (QTAIM) maps bond critical points. For example, studies on this compound:benzilic acid adducts reveal strong N—H⋯O interactions (≈2.8 Å) with high electron density (≈0.08 a.u.) .

Q. Methodological Tables

Technique Application Key Parameters Reference
UV-Vis SpectroscopyReaction wavelength optimizationλₘₐₓ = 311 nm (ethanol), 355 nm (laser)
X-ray CrystallographyHydrogen bond/Cl⋯Cl interaction analysisSHELXL refinement, R-factor < 0.05
DFT (B3LYP/6-311++G**)Electronic property predictionHOMO-LUMO gap ≈3.98 eV
TiO₂ PhotocatalysisDegradation pathway elucidationPseudo-first-order rate constant (k ≈0.1 h⁻¹)

Properties

IUPAC Name

2-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQBJJUWDCYIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212185
Record name 2-Chloro-3-pyridylamine
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Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-19-7
Record name 3-Amino-2-chloropyridine
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Record name 3-Amino-2-chloropyridine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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